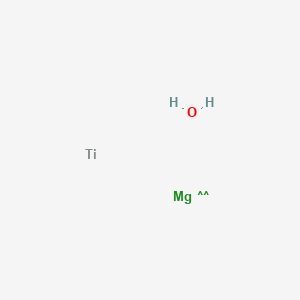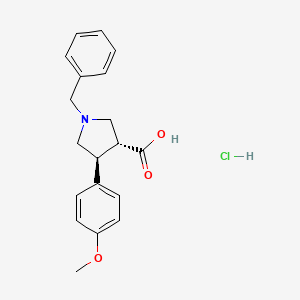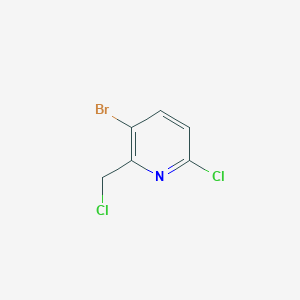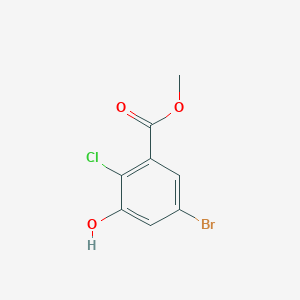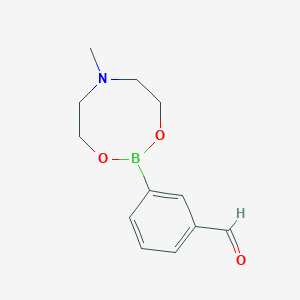
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boronic acid derivative with the empirical formula C12H12BNO5 and a molecular weight of 261.04 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a valuable reagent in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 3-formylphenylboronic acid with a suitable amine and a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalyst, halides
Major Products Formed
Oxidation: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Reduction: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the halide used
科学研究应用
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds .
相似化合物的比较
Similar Compounds
- 3-Formylphenylboronic acid MIDA ester
- 3-Methoxycarbonylphenylboronic acid MIDA ester
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Uniqueness
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structure, which includes a boron atom integrated into a heterocyclic ring. This structure imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and scientific research applications .
属性
分子式 |
C12H16BNO3 |
|---|---|
分子量 |
233.07 g/mol |
IUPAC 名称 |
3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-14-5-7-16-13(17-8-6-14)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 |
InChI 键 |
DCVDSPQCGIEHCK-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



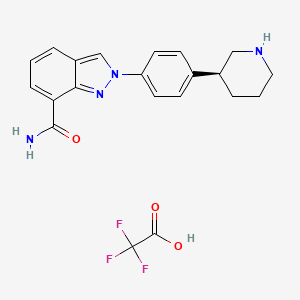
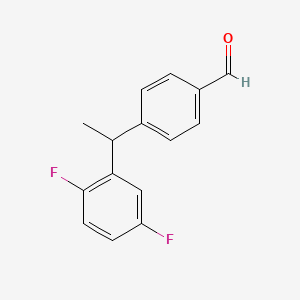

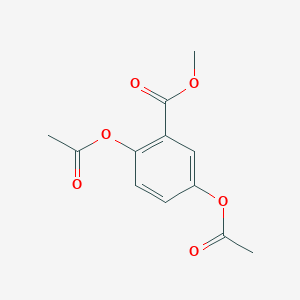
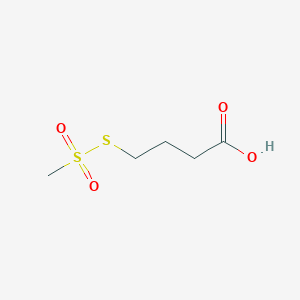
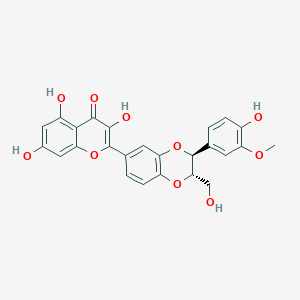

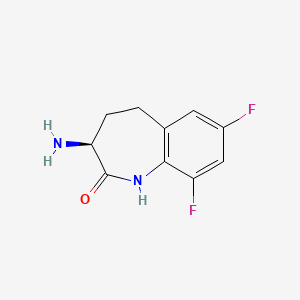
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
